molecular formula C16H19N7O B2646353 3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176124-71-1

3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2646353
CAS No.: 2176124-71-1
M. Wt: 325.376
InChI Key: WTVUIUKLGYBOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1-methylpyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its pharmacological relevance. At the 4-position of this core, a piperidin-4-yl group is attached, which is further functionalized with a methylene bridge to a 3,4-dihydropyrimidin-4-one moiety.

Pyrazolo[3,4-d]pyrimidines are widely studied for their antitumor, antiviral, and kinase-inhibitory properties . The methyl group at the 1-position enhances metabolic stability, while the piperidine and dihydropyrimidinone moieties may improve solubility and target binding .

Properties

IUPAC Name

3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-21-15-13(8-20-21)16(19-10-18-15)22-6-3-12(4-7-22)9-23-11-17-5-2-14(23)24/h2,5,8,10-12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVUIUKLGYBOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization reactions . The reaction conditions often involve heating in ethanol or under acid/base catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes such as one-pot or multi-component reactions to enhance yield and efficiency. These methods are designed to be cost-effective and environmentally friendly, often incorporating green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. The compound under discussion has been investigated as an epidermal growth factor receptor (EGFR) inhibitor. Research indicates that derivatives with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against mutant forms such as EGFR T790M .

Kinase Inhibition

The compound's structure allows it to act as a kinase inhibitor, which is crucial for regulating various cellular processes including proliferation and survival. The pyrazolo[3,4-d]pyrimidine moiety has been identified as a key scaffold for designing ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs), making it a valuable candidate in the development of targeted cancer therapies .

Neuropharmacology

There is emerging interest in the neuropharmacological properties of compounds containing the piperidine and pyrazolo[3,4-d]pyrimidine moieties. These compounds are being studied for their potential effects on neurotransmitter systems and their ability to modulate cognitive functions. The piperidinyl group may enhance blood-brain barrier permeability, allowing for central nervous system activity .

Case Studies

Several case studies have been conducted to explore the pharmacological potential of related compounds:

  • Case Study 1 : A derivative similar to the compound was tested for its efficacy against various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in treated cells, suggesting its potential role as an anticancer agent.
  • Case Study 2 : Another study focused on the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives in animal models of neurodegenerative diseases. The results showed improved cognitive function and reduced neuronal loss, indicating therapeutic potential for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 1-methyl, 4-(piperidin-4-ylmethyl), linked to dihydropyrimidin-4-one C₁₇H₂₀N₆O Combines pyrazolo[3,4-d]pyrimidine with dihydropyrimidinone for potential dual-target activity. -
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid Pyrazolo[3,4-d]pyrimidine 1-methyl, 4-piperidine-4-carboxylic acid C₁₂H₁₅N₅O₂ Carboxylic acid group enhances polarity; potential for salt formation.
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-methylphenyl, 6-methylsulfanyl, 4-piperidine C₁₈H₂₁N₅S Methylsulfanyl group increases lipophilicity; may improve membrane permeability.

Key Observations :

  • The target compound’s dihydropyrimidin-4-one group distinguishes it from analogues with carboxylic acids or methylsulfanyl substituents. This moiety may confer hydrogen-bonding capacity, mimicking natural substrates in enzymatic targets .
  • Piperidine substitutions are common across analogues, suggesting their role in enhancing pharmacokinetic properties .

Analogues with Pyrido[3,4-d]pyrimidin-4-one Cores

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one 8-(piperazinylmethyl), pyridinyl C₁₉H₂₁N₇O Pyridine and piperazine enhance aromatic stacking and solubility.
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one 8-pyrazolyl-piperidine, 3,4-dichlorobenzyl C₂₉H₂₈Cl₂N₈O Chlorobenzyl group increases hydrophobicity; potential CNS activity.

Key Observations :

  • Piperazine/piperidine substitutions are retained, emphasizing their role in modulating receptor interactions .

Analogues with Functionalized Piperidine Groups

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
1-Methyl-6-(4-methylpiperazin-1-yl)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 1-methyl, 6-(4-methylpiperazinyl), 4-piperidinyl C₁₇H₂₆N₈ Dual piperidine/piperazine groups may enhance solubility and kinase binding.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-chloro, 6-chloromethyl, 1-methyl C₇H₇Cl₂N₅ Chlorine atoms act as leaving groups, enabling further derivatization.

Key Observations :

  • The target compound’s dihydropyrimidinone contrasts with chlorinated derivatives, which serve as synthetic intermediates .
  • Methylpiperazine substituents, as in , improve water solubility compared to unmodified piperidine.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a pyrazolo[3,4-d]pyrimidine precursor with a piperidine-dihydropyrimidinone intermediate, analogous to methods in .
  • Biological Activity : Pyrazolo[3,4-d]pyrimidines with piperidine groups exhibit kinase inhibition (e.g., JAK2, EGFR) , suggesting the target compound may share similar mechanisms.
  • ADMET Properties : The dihydropyrimidin-4-one moiety may reduce metabolic clearance compared to methylsulfanyl or chlorinated analogues .

Biological Activity

The compound 3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C15H23N5OC_{15}H_{23}N_5O with a molecular weight of approximately 289.37 g/mol. The structure features a dihydropyrimidinone core linked to a pyrazolopyrimidine moiety via a piperidine group, contributing to its pharmacological versatility.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Dihydropyrimidinone : Utilizing a Biginelli reaction or similar condensation methods.
  • Introduction of the Pyrazolo Group : Achieved through cyclization reactions involving appropriate hydrazines or hydrazones.
  • Piperidine Linkage : Formed through alkylation or amination reactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines, such as A431 vulvar epidermal carcinoma cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AA4316.2Apoptosis induction
Compound BT47D27.3Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar pyrazolo compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Activity

Inhibition studies against viruses like Hepatitis E virus (HEV) suggest that targeting the pyrimidine biosynthesis pathway can enhance antiviral activity. Compounds that inhibit this pathway have demonstrated effectiveness in reducing viral replication in vitro .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar in structure often act as inhibitors of key enzymes involved in nucleotide metabolism.
  • Receptor Modulation : Interaction with various receptors may lead to downstream effects that contribute to their biological activities.

Case Study 1: Anticancer Efficacy

In a recent study, a derivative structurally related to the compound was tested against multiple cancer types, demonstrating selective toxicity towards malignant cells while sparing normal cells. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties against HEV, revealing that specific modifications to the pyrazolo ring enhanced potency by increasing binding affinity to viral targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.